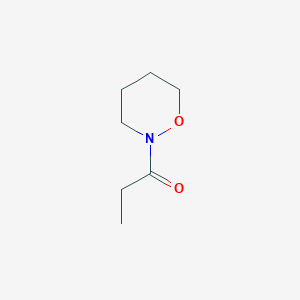![molecular formula C10H5N3O3 B2692732 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione CAS No. 1401319-14-9](/img/structure/B2692732.png)
1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione” is a compound that contains a benzo[c][1,2,5]oxadiazole ring and a pyrrole-2,5-dione ring . Benzo[c][1,2,5]oxadiazoles are recognized to possess potent pharmacological activities including anticancer potential .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]oxadiazoles involves a two-step process. The first step involves the preparation of O-acylamidoximes, followed by cyclization under the action of organic bases . The second step involves a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .Molecular Structure Analysis
The molecule features a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO), where the HOMO is mainly distributed on the phenoxazine (PXZ), phenothiazine (PTZ), and 9,9-dimethylacridin (DMAC) moiety and LUMO is mainly distributed on the benzo[c][1,2,5]thiadiazole moiety.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[c][1,2,5]oxadiazoles include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Physical And Chemical Properties Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .科学的研究の応用
Potential Hypoxia Inhibitors
Benzo[c][1,2,5]oxadiazoles are recognized to possess potent pharmacological activities, including anticancer potential . A new series of boron-based benzo[c][1,2,5]oxadiazoles has been designed and synthesized as anticancer agents targeting tumor hypoxia . This is the first example to develop boron-based hypoxia agents .
Anticancer Agents
The compound is part of a series of boron-based heterocycles developed as potential therapeutic agents . These agents target tumor hypoxia, a condition that aids in metastasis of cancer by promoting angiogenesis, cancer cell division, and cell survival .
Fluorophores
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is similar to the benzo[c][1,2,5]oxadiazole motif, has been used as a strongly electron-accepting moiety in organic π-conjugated electron donor–acceptor (D–A) systems . These systems have found applications as fluorophores .
Visible Light Organophotocatalysts
The benzo[c][1,2,5]thiadiazole (BTZ) motif has been researched for use as potential visible-light organophotocatalysts . However, this application has not received any in-depth study .
Bioactive Compounds
1,2,4-Oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . The oxadiazole core can be used as an amide- or ester-like linker in the design of bioactive compounds .
Antimicrobial Activity
The compound may have potential antimicrobial activity . In the active site region of certain proteins, it can play an important role in showing antibacterial and antifungal activity .
作用機序
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]oxadiazoles, have been recognized to possess potent pharmacological activities, including anticancer potential . They have been reported to target tumor hypoxia .
Mode of Action
Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to interact with their targets, leading to changes that contribute to their anticancer potential .
Biochemical Pathways
Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to affect pathways related to tumor hypoxia . The downstream effects of these interactions could potentially include the inhibition of angiogenesis, cancer cell division, and cell survival .
Pharmacokinetics
Similar compounds have been reported to have limitations due to low potency, poor pharmacokinetic profiles, and toxicity due to non-selectivity . These factors can impact the bioavailability of the compound.
Result of Action
Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to possess potent pharmacological activities, including anticancer potential .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of tumor hypoxia .
将来の方向性
The future directions for the study of “1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione” and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in the field of anticancer research . Additionally, further studies could focus on the development of new synthetic methods and the exploration of their physical and chemical properties .
特性
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12-16-11-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRURTJCPHXUZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

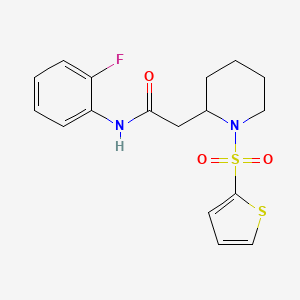
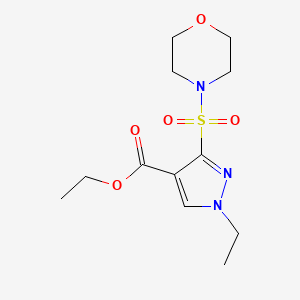

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
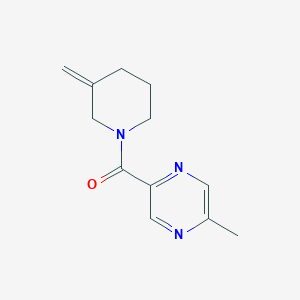
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)
![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
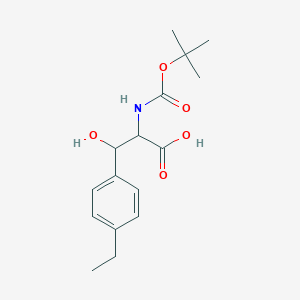

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)
